Bixafen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bixafen Mode of Action as a Succinate Dehydrogenase Inhibitor: Molecular Mechanisms and Toxicological Implications

Chemical Background and Usage

Bixafen is a methyl-pyrazole carboxamide fungicide belonging to the latest-generation succinate dehydrogenase inhibitor (SDHI) class. Initially approved and marketed in 2011 by Bayer, it has become widely used in cereal and rapeseed crops due to its high efficiency and rapid penetration characteristics. The use of this compound has significantly risen throughout Europe and the United States, with nearly 30 different commercial products containing this compound as either the sole active substance or in mixture with other fungicides currently marketed in France alone [1]. As a member of the SDHI family, this compound targets the mitochondrial respiration chain in fungi, making it effective against a broad range of fungal diseases. However, growing evidence suggests that its inhibitory effects are not specific to fungi, potentially affecting mitochondrial function in non-target organisms, including vertebrates and humans [1] [2].

SDHI fungicides represent the most widely used fungicide class in modern agriculture, with this compound considered one of the most prominent latest-generation compounds. The SDHI family functions by inhibiting a highly conserved enzymatic complex (succinate dehydrogenase) across biological kingdoms, raising important questions about species selectivity and potential off-target effects in non-fungal organisms [1]. Despite their extensive agricultural use and frequent detection in environmental samples and food products, the potential toxicological effects of SDHIs, particularly on neurodevelopment, had been poorly evaluated until recently [1] [3].

Molecular Mechanism of Action

Primary Molecular Target

This compound specifically targets succinate dehydrogenase (SDH), also known as mitochondrial respiratory chain Complex II. This key enzyme plays a dual role in cellular metabolism by participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain [1]. SDH catalyzes the oxidation of succinate to fumarate in the TCA cycle, simultaneously transferring electrons to ubiquinone (coenzyme Q) in the respiratory chain. By inhibiting SDH, this compound effectively blocks mitochondrial respiration at this critical junction, disrupting energy production in target fungi [1] [2].

The molecular binding of this compound occurs at the ubiquinone-binding site (Q-site) of the SDH enzyme complex, specifically within the SDH-B subunit [4]. Structural analyses have identified key amino acid residues (P225, N230, and H272 in Botrytis cinerea) that are critical for binding affinity and inhibitor specificity. Mutagenesis studies demonstrate that modifications at these positions, particularly H272, confer differential resistance patterns to various SDHIs, highlighting their crucial role in fungicide binding [4].

Table 1: Key Molecular Targets of this compound Action

| Target Component | Biological Context | Functional Role | Effect of Inhibition |

|---|---|---|---|

| Succinate Dehydrogenase (SDH) | Mitochondrial inner membrane | TCA cycle + electron transport | Blocks succinate to fumarate conversion |

| SDH-B Subunit | Ubiquinone-binding site | Electron transfer to ubiquinone | Disrupts electron flow in respiratory chain |

| Mitochondrial Complex III | Secondary target | Electron transport chain | Potentiates respiratory inhibition |

| Mitochondrial Metabolism | Cellular energy production | ATP generation | Compromises cellular energy status |

Consequences at Mitochondrial and Cellular Levels

The primary inhibition of SDH by this compound triggers a cascade of mitochondrial dysfunctions that ultimately compromise cellular viability. The immediate effect is the disruption of electron transfer to ubiquinone, leading to reduced electron flow through the respiratory chain. This impairment manifests as significantly decreased oxygen consumption rates across various human cell lines, including Peripheral Blood Mononuclear Cells (PBMCs), HepG2 liver cells, and BJ fibroblasts [2]. The metabolic consequences extend beyond impaired respiration, as SDH inhibition also disrupts TCA cycle flux, potentially altering the cellular metabolome and impairing overall metabolic function [1].

Notably, this compound exposure induces mitochondrial oxidative stress in a cell-type-specific manner. Research demonstrates increased mitochondrial superoxide radical production in HepG2 liver cells and BJ fibroblasts following this compound exposure, with HepG2 cells showing particular susceptibility to this oxidative stress [2]. This elevated oxidative stress correlates with increased early apoptotic cells in HepG2 cultures, suggesting a link between this compound-induced mitochondrial dysfunction and programmed cell death [2]. The cell-type-specific variations in sensitivity to this compound may reflect differences in mitochondrial metabolism, antioxidant defenses, or SDH subunit expression patterns across cell types [2].

Experimental Evidence of Biological Effects

Mitochondrial Dysfunction in Human Cell Models

Recent investigations into this compound's effects on human cell lines have provided compelling evidence of its mitochondrial toxicity in non-target organisms. Using Electron Paramagnetic Resonance (EPR) spectroscopy, researchers quantified the oxygen consumption rate (OCR) and mitochondrial superoxide levels in PBMCs, HepG2 liver cells, and BJ fibroblasts following short-term exposure to this compound [2]. The results demonstrated that this compound significantly decreased OCR in all three cell types, indicating impaired mitochondrial respiration. Additionally, mitochondrial superoxide levels increased substantially in HepG2 cells after this compound exposure, with a more moderate increase observed in BJ fibroblasts [2].

Flow cytometry analyses revealed that these mitochondrial impairments translated to cellular apoptosis in susceptible cell types. HepG2 cells exposed to this compound showed a significant increase in early apoptotic cells, consistent with the elevated mitochondrial superoxide observed in this cell line [2]. This cell-type-specific vulnerability underscores the potential for selective toxicity and suggests that tissues with high metabolic demands, such as the liver, may be particularly susceptible to this compound-induced mitochondrial dysfunction. The findings provide direct evidence that short-term exposure to this compound can induce measurable mitochondrial impairment in human cells, challenging the assumption of species selectivity [2].

Table 2: Mitochondrial Dysfunction Parameters in Human Cell Lines Exposed to this compound

| Cell Line | Tissue Origin | Oxygen Consumption Rate | Mitochondrial Superoxide | Apoptotic Response |

|---|---|---|---|---|

| PBMCs | Peripheral blood | Significantly decreased | No significant increase | Not significant |

| HepG2 | Liver hepatocellular carcinoma | Significantly decreased | Significantly increased | Increased early apoptotic cells |

| BJ fibroblasts | Skin fibroblasts | Significantly decreased | Increased (after this compound only) | Not significant |

Neurodevelopmental Toxicity in Vertebrate Models

Zebrafish embryos have emerged as a valuable model for assessing the developmental neurotoxicity of this compound, leveraging their transparency and genetic tractability for live imaging of nervous system development. Experimental exposures typically involve treating transgenic zebrafish embryos with this compound concentrations ranging from 0.1 μM to 4 μM from 6 hours post-fertilization (hpf) onward up to 96 hpf [1] [3]. These studies have revealed that this compound causes severe developmental defects at high concentrations (2-4 μM), including microcephaly (reduced brain size), motor neuron axon guidance defects, and reduced branching of motor neurons [1].

Even at lower concentrations (LOAEL), this compound exposure resulted in specific neurodevelopmental abnormalities without overt morphological defects. Live imaging using transgenic zebrafish lines with fluorescently labelled neurons demonstrated disorganized motor neuron axons and aberrant branching patterns [3]. These findings indicate that the developing vertebrate nervous system is particularly vulnerable to this compound exposure, with effects observable at sublethal concentrations. The microcephaly and motor axon pathfinding defects suggest that this compound interferes with critical neurodevelopmental processes, potentially through its impact on mitochondrial function in developing neurons and neural precursor cells [1] [3].

Detailed Experimental Protocols

Mitochondrial Function Assessment in Human Cell Lines

The protocol for evaluating this compound-induced mitochondrial dysfunction in human cell lines involves several specialized techniques with specific methodological considerations [2]:

Cell Culture and Treatment: Maintain human cell lines (HepG2, BJ fibroblasts, PBMCs) under standard culture conditions. Prepare this compound stock solutions in DMSO and dilute to appropriate working concentrations in culture media, ensuring final DMSO concentrations do not exceed 0.1%. Treat cells for designated exposure periods (typically 2-24 hours) alongside vehicle controls.

Oxygen Consumption Rate (OCR) Measurement: Using Electron Paramagnetic Resonance (EPR) spectroscopy, assess OCR with a spectrometer operating at approximately 9.4 GHz (X-band). Incubate cells in a specialized gas-permeable capillary tube with an oxygen-sensitive spin probe. Record EPR spectra every 2-3 minutes over a 30-60 minute period. Calculate OCR by monitoring the linear decrease in spin probe signal intensity, normalized to total protein content.

Mitochondrial Superoxide Detection: Load this compound-treated and control cells with mitochondria-targeted superoxide-sensitive fluorescent probes (e.g., MitoSOX Red) according to manufacturer specifications. Analyze fluorescence intensity via flow cytometry or fluorescence microscopy, with appropriate excitation/emission wavelengths. Validate results using EPR spectroscopy with mitochondrial superoxide-specific spin traps when possible.

Apoptosis Assessment: Harvest this compound-exposed cells and stain with Annexin V-FITC and propidium iodide according to established protocols. Analyze stained cells using flow cytometry within 1 hour of staining to distinguish early apoptotic (Annexin V-positive, PI-negative) from late apoptotic/necrotic (Annexin V-positive, PI-positive) populations.

This comprehensive approach allows for correlative assessment of mitochondrial functional parameters and cellular outcomes following this compound exposure.

Neurodevelopmental Toxicity Assessment in Zebrafish

The zebrafish embryo model provides a powerful system for visualizing neurodevelopmental effects of this compound in real-time [1] [3]:

Zebrafish Embryo Collection and Maintenance: Breed adult zebrafish under standard laboratory conditions, collecting embryos within 6 hours post-fertilization (hpf). Maintain embryos in fish water at 28.5°C according to established zebrafish protocols.

Chemical Exposure Protocol: Prepare this compound stock solutions in DMSO and dilute to appropriate concentrations (typically 0.1-4 μM) in fish water, ensuring final DMSO concentration does not exceed 0.1%. Initiate chemical exposures at 6 hpf by transferring embryos to this compound-containing solutions, refreshing solutions daily. Include vehicle controls (0.1% DMSO) and negative controls (fish water only) in all experiments.

Live Imaging of Neural Structures: Use transgenic zebrafish lines with neural-specific fluorescent reporters for in vivo imaging. Anesthetize embryos at designated time points and mount in low-melting-point agarose for imaging. Acquire confocal z-stack images of whole embryos or specific regions of interest using appropriate magnification and resolution settings.

Morphometric Analysis: Quantify brain size (microcephaly) by measuring the area of specific brain regions in standardized views. Analyze motor neuron axon pathfinding by quantifying axon length, branching patterns, and guidance errors compared to control embryos. Assess additional developmental parameters including survival rates, hatching rates, and general morphology.

Statistical Analysis: Perform appropriate statistical tests to compare treated and control embryos, with sufficient sample sizes to ensure statistical power.

The following diagram illustrates the experimental workflow for assessing this compound's effects on zebrafish neurodevelopment:

Experimental workflow for zebrafish neurodevelopmental toxicity assessment

Implications for Environmental Safety and Human Health

The emerging evidence of this compound's effects on mitochondrial function in human cells and neurodevelopment in vertebrate models has significant implications for environmental risk assessment and human health protection. The Norwegian Scientific Committee for Food Safety (VKM) has assessed health and environmental risks of this compound-containing products, concluding that effects observed in animal models should be considered relevant for humans [1]. This concern is further supported by the potential for metabolite M44, a this compound degradation product, to cause fetal abnormalities in rabbit models and potentially contaminate groundwater [1].

Of particular concern is the sensitivity of the developing central nervous system to this compound exposure, as demonstrated by the microcephaly and motor neuron defects observed in zebrafish embryos [1] [3]. These neurodevelopmental effects occur at exposure levels that do not cause overt general toxicity, suggesting specific vulnerability of developing neural tissues. Furthermore, recent research indicates that SDHI fungicides including this compound may induce metabolic reprogramming in human colon cells, potentially promoting accumulation of oncometabolites and triggering tumorigenic signaling pathways [5]. This finding expands the potential health concerns beyond neurodevelopment to include carcinogenic potential.

Table 3: Potential Health and Environmental Implications of this compound Exposure

| Concern Category | Evidence | Significance |

|---|---|---|

| Neurodevelopmental Toxicity | Microcephaly and motor neuron defects in zebrafish | Developing nervous system particularly vulnerable |

| Mitochondrial Dysfunction | Impaired respiration and oxidative stress in human cells | Potential for multi-system toxicity in humans |

| Environmental Persistence | Detection in environment and harvested products | Widespread exposure potential |

| Metabolite Toxicity | Fetal abnormalities from M43 metabolite in rabbits | Groundwater contamination concerns |

| Tumorigenic Signaling | Oncometabolite accumulation in human colon cells | Potential carcinogenic concern requiring further study |

Conclusion and Research Directions

This compound exemplifies the latest-generation SDHI fungicides with potent antifungal activity but concerning off-target effects in non-fungal species. Its primary mechanism involves inhibition of succinate dehydrogenase, disrupting mitochondrial respiration in target fungi. However, this inhibition extends to human cells and developing vertebrates, causing mitochondrial dysfunction, oxidative stress, and neurodevelopmental abnormalities. The experimental evidence demonstrates that this compound exposure impairs oxygen consumption in human cell lines, increases mitochondrial superoxide production, and induces specific neurodevelopmental defects including microcephaly and motor neuron pathfinding errors in zebrafish models [1] [2] [3].

References

- 1. This compound, a succinate dehydrogenase inhibitor fungicide ... [sciencedirect.com]

- 2. The Short-Term Exposure to SDHI Fungicides Boscalid ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a succinate dehydrogenase inhibitor fungicide ... [pubmed.ncbi.nlm.nih.gov]

- 4. Site-directed mutagenesis of the P225, N230 and H272 ... [pubmed.ncbi.nlm.nih.gov]

- 5. Succinate dehydrogenase inhibitor (SDHi) fungicides ... [sciencedirect.com]

Bixafen: Chemical Identity and Core Properties

The table below outlines the fundamental characteristics of Bixafen as established by regulatory assessments and scientific studies [1] [2] [3].

| Property | Description / Value |

|---|---|

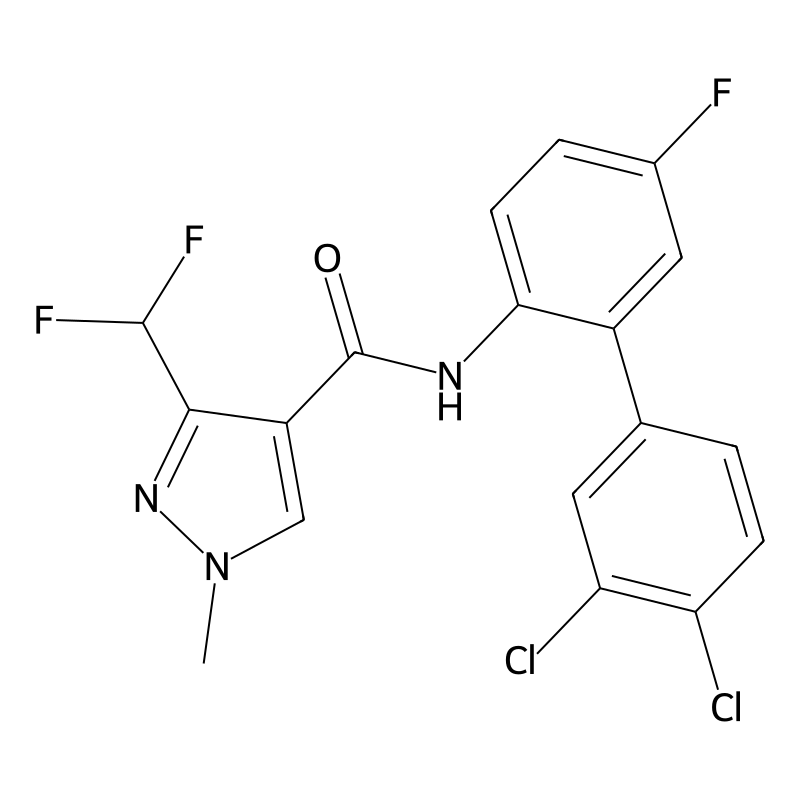

| IUPAC Name | N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide [3] |

| Chemical Formula | C₁₈H₁₂Cl₂F₃N₃O [1] [3] |

| Mode of Action | Succinate dehydrogenase inhibitor (SDHI); FRAC Code 7 [1] [3] |

| Water Solubility | 0.49 mg/L (at 20°C, pH 7) [3] |

| Octanol-Water Partition Coefficient (Log P) | 3.3 (at 40°C) [3] |

| Primary Use | Control of stem and leaf diseases in cereals (e.g., wheat, barley) [3] |

Environmental Fate and Persistence Data

This compound's behavior in the environment, particularly in soil, is characterized by high persistence and a potential for accumulation. The following table synthesizes key findings on its degradation and ecotoxicological profile [2] [3].

| Parameter | Findings / Value | Context / Conditions |

|---|---|---|

| Soil Dissipation Half-Life (DT₅₀) | Range: 30.6 to 1235 days [2] | Field conditions across different pedoclimatic zones; indicates high persistence. |

| Soil Accumulation | Modeled background accumulation confirmed by multi-year monitoring [2] | After repeated annual applications; plateau concentration is reached. |

| Ecotoxicity to Earthworms | No unacceptable long-term effects on natural populations [2] | Field study at 3x recommended application rate over 2.5 years. |

| Aquatic Toxicity | Highly toxic to fish [3] | - |

Analytical Methodology for Residue Analysis

A recent study developed and validated a robust method for detecting this compound residues in paddy field environments using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) combined with a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) sample preparation technique [1].

1. Sample Preparation (QuEChERS Method)

- Extraction: Samples (paddy water, soil, brown rice, rice plants) are extracted with acetonitrile [1].

- Cleanup: The extract is purified using multi-walled carbon nanotubes (MWCNTs) as adsorbents to remove co-extracted matrix interferences [1].

2. Instrumental Analysis (HPLC-MS)

- Detection: Mass spectrometry in negative ion mode [1].

- Quantification: The prominent mass-to-charge ratio (m/z) of 412.0 is used for this compound [1].

- Chromatography: Separation is achieved using a C18 column with a mobile phase of acetonitrile and 0.1% formic acid aqueous solution in gradient elution mode [1].

3. Method Validation Performance The established method demonstrated excellent performance [1]:

- Linearity: Good linear relationship with correlation coefficients (R²) > 0.99.

- Sensitivity: Low Limit of Quantification (LOQ).

- Accuracy and Precision: High recovery rates and low relative standard deviations, confirming the method's reliability.

This experimental workflow for analyzing this compound residues in environmental and crop samples can be visualized as follows:

Key Insights on Environmental Risk

- High Persistence: this compound can persist in soil for extended periods, with a half-life ranging from approximately one month to several years, leading to background accumulation [2].

- Model Verification: Regulatory exposure models, which use the longest observed dissipation half-life, provide a conservative and protective estimate of this compound concentrations in soil, as confirmed by field monitoring data [2].

- Risk to Earthworms: While standard laboratory tests indicated a potential risk, a comprehensive 2.5-year field study showed no unacceptable long-term effects on natural earthworm populations, even at exaggerated application rates [2].

References

Comprehensive Technical Profile: Mammalian Toxicity of Bixafen

Introduction to Bixafen and Its Regulatory Status

This compound is a modern succinate dehydrogenase inhibitor (SDHI) fungicide belonging to the pyrazole carboxamide chemical class. Developed by Bayer Corporation and later managed by FMC Corporation, it has been widely used in agricultural practices since its introduction in 2006 for controlling key stem and leaf diseases in cereals, including Septoria leaf blotch, eyespot, and rusts [1]. As a systemic fungicide, this compound is absorbed by plants and translocated to growing tissues, providing persistent protection against fungal pathogens. This compound's biochemical mode of action involves inhibition of succinate dehydrogenase (mitochondrial complex II), which disrupts cellular respiration in fungi by blocking the electron transport chain [2].

The regulatory status of this compound varies across regions, with approval in the European Union under EC Regulation 1107/2009 until October 31, 2027, and tolerances established in the United States for residues in multiple commodities including cereals, milk, eggs, and various animal tissues [1] [3]. While not currently classified as a candidate for substitution in the EU, ongoing research continues to evaluate its toxicological profile, particularly regarding potential developmental effects and environmental persistence [1].

Chemical Identity and Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide | [1] |

| CAS Registry Number | 581809-46-3 | [1] |

| Molecular Formula | C₁₈H₁₂Cl₂F₃N₃O | [1] |

| Molecular Mass | 414.21 g/mol | [1] |

| Physical State | White powder | [1] |

| Melting Point | 146.6 °C | [1] |

| Water Solubility (pH 7, 20°C) | 0.49 mg/L | [1] |

| Octanol-Water Partition Coefficient (Log P) | 3.3 (at 40°C) | [1] |

| Stability | Decomposes before boiling (approximately 250°C) | [1] |

This compound exhibits low aqueous solubility but is highly soluble in organic solvents such as acetone (250,000 mg/L) and dichloromethane (102,000 mg/L) [1]. This property contributes to its environmental persistence and potential for bioaccumulation. The chemical is characterized by its diphenyl ether structure with halogen substituents (chlorine and fluorine atoms) that enhance its biological activity and environmental stability. Its high log P value indicates significant lipophilicity, which influences its distribution in biological systems and environmental fate [1].

Mammalian Toxicity Profile

Table 2: Mammalian Toxicity Profile of this compound

| Toxicity Endpoint | Results | Species | Reference |

|---|---|---|---|

| Acute Oral Toxicity | LD₅₀ > 5000 mg/kg bw | Rat | [1] [2] |

| Acute Dermal Toxicity | LD₅₀ > 2000 mg/kg bw | Rat | [1] |

| Inhalation Toxicity | LC₅₀ > 5.17 mg/L | Rat | [1] |

| Primary Target Organ | Liver | Mice, rats, dogs | [3] |

| Reproductive Toxicity | Probable reproduction/developmental toxin | - | [1] |

| Carcinogenicity | No evidence of carcinogenic potential | - | [1] [2] |

| Genotoxicity | Negative in most tests; positive only at high concentrations in specialized assays | In vitro | [1] [4] [2] |

Key Toxicological Findings

Hepatic Effects: Repeated oral administration studies in mice, rats, and dogs consistently identified the liver as the primary target organ [3]. Observed effects included increased liver weights and hepatocellular hypertrophy, which are considered adaptive responses reflecting hepatic microsomal enzyme induction rather than direct cytotoxicity. In several studies, there was evidence of liver toxicity based on histopathological changes and clinical chemistry alterations, though these typically occurred at doses exceeding expected exposure levels [3].

Reproductive and Developmental Toxicity: this compound is classified as a probable reproduction/developmental toxin [1]. While comprehensive reproductive toxicity studies in mammals are limited in the available literature, evidence from non-mammalian models raises concerns about potential developmental effects that warrant further investigation in mammalian systems.

Genotoxicity Profile: The overall weight of evidence suggests that this compound is not genotoxic in standard regulatory tests [1] [2]. However, specialized in vitro studies using human lymphoblastic T-cell lines (Jurkat cells) have shown that this compound can trigger reactive oxygen species formation and induce DNA damage at concentrations above 10 μM [4] [2]. This suggests that oxidative stress may contribute to its toxicity mechanism at high concentrations.

Experimental Protocols for Toxicity Assessment

In Vivo Mammalian Toxicity Studies

Standard regulatory toxicology studies for this compound have followed established OECD guidelines for chemical safety assessment. The experimental design typically includes:

- Test System: Laboratory rats (Sprague-Dawley or Wistar strains), mice, and dogs as non-rodent species

- Dose Administration: Oral gavage or dietary administration in graduated doses including NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level) determinations

- Duration: Varying from acute (single dose) to subchronic (90-day) and chronic (1-2 year) exposures

- Endpoints Monitored: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross pathology, histopathology, and organ weights [1] [3]

For reproductive and developmental toxicity assessment, established protocols include:

- Segment I: Fertility and early embryonic development

- Segment II: Teratogenicity studies with in utero exposure during organogenesis

- Segment III: Perinatal and postnatal development studies

In Vitro Mechanistic Studies

Cellular models used to investigate this compound's mechanisms include:

- Human cell lines (Jurkat T-cells, SH-SY5Y neuroblastoma cells) for genotoxicity assessment

- Primary hepatocytes from rodents for hepatic metabolism and toxicity studies

- Cell-free systems for mitochondrial function assessment

Methodological details for the genotoxicity assays demonstrating positive findings at high concentrations include:

- Cell Culture: Human Jurkat T-cells maintained in RPMI-1640 medium with 10% fetal bovine serum at 37°C in 5% CO₂

- Treatment: Cells exposed to this compound at concentrations ranging from 1-100 μM for 4-24 hours

- ROS Measurement: Using fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA)

- DNA Damage Assessment: Comet assay (single-cell gel electrophoresis) under alkaline conditions

- Apoptosis Detection: Annexin V/propidium iodide staining with flow cytometric analysis [4] [2]

Mechanisms of Action and Toxicity Pathways

Mechanism of this compound Toxicity

The primary mechanism of this compound's toxicity stems from its activity as a succinate dehydrogenase inhibitor (SDHI). While this action is selectively toxic to fungi at usage concentrations, at higher exposure levels it can disrupt mitochondrial function in non-target organisms, including mammals [4] [2]. The key events in the toxicity pathway include:

- SDH Inhibition: this compound binds to the ubiquinone binding site of succinate dehydrogenase (mitochondrial complex II), blocking oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle [4].

- Electron Transport Chain Disruption: This inhibition simultaneously disrupts the flow of electrons through the mitochondrial electron transport chain, reducing ATP generation [4].

- ROS Generation: The impaired electron flow increases electron leakage, leading to enhanced production of reactive oxygen species (ROS), particularly superoxide anions [4] [2].

- Oxidative Stress: The elevated ROS levels overwhelm cellular antioxidant defenses, resulting in oxidative damage to lipids, proteins, and DNA [4] [2].

- Cellular Consequences: Sustained oxidative stress triggers multiple adverse outcomes including apoptosis (programmed cell death), inflammation, and potential mutagenicity [4] [2].

The species selectivity of this compound's toxicity is influenced by differential uptake, metabolism, and binding affinity to the target site across species. In mammals, the fungicide appears to have lower affinity for mammalian SDH compared to fungal enzymes, contributing to its relatively lower acute toxicity in mammals [1]. However, developing organisms and certain cell types with high metabolic demands may be particularly vulnerable to SDH inhibition.

Risk Assessment and Regulatory Considerations

Human Health Risk Assessment

The risk assessment for this compound involves evaluating potential exposure routes including dietary intake, occupational exposure during application, and environmental exposure through contaminated water sources. Key considerations include:

- Dietary Exposure: Established tolerances for this compound residues in various food commodities are based on extensive toxicological studies identifying NOAELs and applying appropriate safety factors (typically 100-fold for inter- and intra-species variability) [3].

- Cumulative Risk: Potential synergistic effects with other SDHI fungicides require consideration due to their common mode of action, though this aspect remains an area of ongoing research.

- Sensitive Subpopulations: Extra protective measures are applied for infants and children based on the FFDCA requirement to ensure reasonable certainty of no harm [3].

Regulatory Status and Restrictions

This compound is approved for use in multiple European countries and the United States, with specific restrictions and conditions [1] [3]. The tolerances established by the EPA in 2018 include limits ranging from 0.02 ppm in poultry tissues and peanut nutmeat to 80 ppm in aspirated grain fractions [3]. These regulatory decisions are based on comprehensive risk assessments that consider:

- Toxicological Profile: Including the identification of critical effects (hepatic changes) and establishment of reference doses

- Exposure Assessment: Estimating dietary intake from residue data and consumption patterns

- Environmental Fate: Considering this compound's persistence (half-lives of 82-1235 days depending on medium) and potential for groundwater contamination [1] [2]

- Ecological Impacts: Particularly concerning high toxicity to aquatic organisms [1]

Research Gaps and Future Directions

While the current regulatory toxicology database for this compound is substantial, several research gaps warrant attention:

- Endocrine Disruption Potential: Comprehensive testing of this compound's potential effects on endocrine function is needed to fully characterize its hazard profile.

- Chronic Low-Dose Exposure: Most available data focus on acute and subchronic exposure scenarios; further research on long-term low-dose exposure effects would strengthen risk assessment.

- Neurodevelopmental Effects: Investigation of potential neurodevelopmental toxicity, particularly following prenatal and early-life exposure.

- Metabolite Toxicity: Characterization of the toxicological properties of this compound's major metabolites in mammalian systems.

- Mixture Effects: Evaluation of potential interactive effects when this compound co-occurs with other pesticides or environmental contaminants.

Future research should prioritize mechanistic studies to better understand the implications of SDH inhibition in mammalian systems, particularly in susceptible populations and life stages. Advanced approaches incorporating new approach methodologies (NAMs) such as high-throughput screening and computational toxicology could enhance efficiency in addressing these research needs.

Conclusion

This compound demonstrates a favorable mammalian toxicity profile for its approved uses, characterized by low acute toxicity and no evidence of carcinogenic potential. However, the identification of the liver as a target organ in repeated dose studies and its classification as a probable reproductive/developmental toxin warrant continued attention in risk assessment and management. The established mode of action as a succinate dehydrogenase inhibitor provides a mechanistic foundation for understanding its toxicity, particularly at higher exposure concentrations.

References

Core Properties of Bixafen

| Property | Description |

|---|---|

| IUPAC Name | N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide [1] |

| CAS RN | 581809-46-3 [2] |

| Molecular Formula | C₁₈H₁₂Cl₂F₃N₃O [3] |

| Mode of Action | Succinate Dehydrogenase Inhibitor (FRAC Group 7) [3] |

| Primary Use | Control of stem and leaf diseases in cereals (e.g., wheat, barley, rye) and other crops [3] |

Mode of Action and Metabolic Impact

Bixafen inhibits succinate dehydrogenase (SDH, also known as mitochondrial complex II), a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain [4]. By binding to this enzyme, this compound disrupts cellular respiration, halting energy (ATP) production and leading to fungal death [4].

Research on non-target organisms provides insights into its broader metabolic effects. A 2024 study on honey bees showed that exposure to this compound, both alone and in combination with other fungicides, significantly altered the expression of genes related to detoxification, immunity, and nutrition [5]. The following diagram illustrates the core functional disruption and downstream investigative findings.

Experimental Protocols for Toxicity Assessment

The following are methodologies from key studies investigating the effects of this compound.

Honey Bee Contact Exposure and Gene Expression Analysis [5]

- Bee Collection & Preparation: Forager honey bees are collected from hive entrances. In the lab, they are briefly anesthetized at -20°C.

- Fungicide Exposure: Bees are exposed via contact application of 0.5 μL of an acetone solution containing a defined dose of this compound (e.g., 1 or 7 μg) to the dorsal part of the thorax. Control bees receive acetone only.

- Post-Exposure Incubation: Groups of 20 bees are placed in containers and provided with sucrose syrup ad libitum for 48 hours.

- Sample Preparation & Analysis: After 48 hours, bee abdomens (without intestines) are dissected. Gene expression analysis is performed using real-time PCR (qPCR) on genes related to:

- Antioxidant response: SOD-1, CAT, GPX-1

- Detoxification: GST-1, CYP306A1

- Immune system: defensin-1, abaecin, hymenoptaecin, apidaecin

- Nutrition and storage: Vitellogenin

Zebrafish Developmental and Cardiovascular Toxicity [4]

- Zebrafish Husbandry: Wild-type and transgenic zebrafish lines are maintained at 28°C under a 14:10 light/dark cycle.

- Embryo Collection & Exposure: Fertilized eggs are collected and placed in multi-well plates. Embryos are exposed to a concentration gradient of this compound (e.g., 0.05 to 0.8 μM) dissolved in the embryo medium.

- Toxicity Endpoints Monitored:

- Survival and hatching rates are recorded at 24-hour intervals.

- Developmental abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature) are observed and recorded.

- Cardiovascular function is assessed by measuring heart rate and red blood cell flow velocity.

- Cardiovascular morphology is examined in transgenic lines (e.g., Tg(myl7:eGFP) for heart chamber formation).

- Molecular Analysis: RNA is extracted from embryos for transcriptome sequencing or qPCR to identify dysregulated genes and pathways (e.g., oxidative stress, apoptosis).

Earthworm Field Monitoring and Risk Assessment [6]

- Field Site Selection: Multiple agricultural fields with a history of this compound use are selected to represent a range of environmental conditions.

- Soil Sampling & Analysis: Soil cores are taken from the 0-30 cm layer. This compound residues are extracted and quantified to measure realistic environmental exposure.

- Laboratory Toxicity Testing: A standard laboratory earthworm reproduction test with Eisenia fetida is conducted according to OECD guidelines. Effects on reproduction and mortality are assessed.

- Field Effect Study: A long-term (e.g., 2.5-year) field study is performed where this compound is applied at recommended rates and multiples thereof. Natural earthworm populations are monitored for abundance and diversity to assess population-level effects under realistic conditions.

Efficacy and Agricultural Use

This compound is an internally absorbed, broad-spectrum fungicide developed for controlling major fungal diseases in crops like wheat, corn, sunflower, and soybean [5] [4]. It is often formulated with other active ingredients, such as prothioconazole and trifloxystrobin, to combat resistance and enhance efficacy [5].

A large-scale meta-analysis of 87 field trials in Brazil demonstrated that fungicide mixtures containing this compound significantly reduced disease severity and increased maize yield. The table below summarizes the quantitative findings for one such mixture [7].

| Efficacy Metric | Performance |

|---|---|

| Disease Severity Reduction | 43.5% |

| Yield Increase | 13.1% (equivalent to 776 kg/ha) |

Environmental Fate and Toxicity

This compound is not easily degraded in the environment, which raises concerns about its potential for accumulation [4]. Its half-life can range widely, from about 30 days to over 1200 days depending on soil type and conditions [4] [6].

The table below summarizes key data on its environmental fate and ecotoxicological profile.

| Property | Value / Assessment | Notes |

|---|---|---|

| Aqueous Solubility (at 20°C) | 0.49 mg/L (Low) [3] | - |

| Soil Persistence (DT50 field) | 30.6 - 1235 days [6] | Very persistent; potential for accumulation. |

| Toxicity to Fish | High [3] | 96-h LC₅₀ for rainbow trout: 0.095 mg/L [4]. |

| Toxicity to Honeybees | Low (by contact) [3] | Can induce sublethal stress (gene expression changes) [5]. |

| Toxicity to Earthworms | Low risk (field populations) [6] | Laboratory tests indicated potential risk, but long-term field studies showed no unacceptable effects on natural populations. |

| Mammalian Toxicity | Low (oral) [3] | Liver is the primary target organ in repeated-dose studies [8]. |

Regulatory agencies like the EPA have established tolerances for this compound residues in various food commodities, which are considered safe for human consumption [8].

References

- 1. (CHEBI:83106) this compound [ebi.ac.uk]

- 2. 581809-46-3 | CAS DataBase [chemicalbook.com]

- 3. This compound [sitem.herts.ac.uk]

- 4. Insights into the developmental and cardiovascular toxicity ... [sciencedirect.com]

- 5. This compound, Prothioconazole, and Trifloxystrobin Alone or in ... [pmc.ncbi.nlm.nih.gov]

- 6. Realistic exposure of the fungicide this compound in soil and its ... [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative summary of nine years of fungicide efficacy ... [sciencedirect.com]

- 8. This compound; Pesticide Tolerances [federalregister.gov]

Comprehensive Technical Review: Bixafen and the SDHI Fungicide Class - Mechanisms, Toxicity, and Analytical Methods

Introduction and Chemical Background

Bixafen (IUPAC name: N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide) is a systemic fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, developed by Bayer CropScience and first introduced in 2011. [1] It functions as a broad-spectrum fungicide with particular efficacy against major fungal pathogens including rusts, leaf spots, and blights in crucial crops such as cereals, oilseeds, and vegetables. This compound is distinguished by its high biological activity and minimal residue profile, which have contributed to its rapid market adoption and integration into modern agricultural practice. [1] The global SDHI fungicide market, currently valued at USD 2.8 billion, is projected to grow significantly to USD 6.4 billion by 2034, reflecting the expanding use of these compounds in agricultural systems worldwide. [2]

The SDHI fungicide class represents one of the fastest-growing categories of fungicides in modern agriculture, with over 20 active ingredients currently approved for use globally. [3] [4] These compounds share a common biochemical target—the succinate dehydrogenase enzyme (SDH, also known as mitochondrial Complex II)—which occupies a unique position at the intersection of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. [5] [3] The conservation of the SDH enzyme structure across evolutionary kingdoms, from fungi to humans, underlies concerns regarding the potential non-target effects of these fungicides, which have become the subject of intensive toxicological investigation in recent years. [5] [3]

Molecular Mechanisms of Action

Primary Mode of Action

The primary mechanism of this compound and other SDHI fungicides involves specific binding to the ubiquinone binding site of the succinate dehydrogenase enzyme, located at the interface of the B, C, and D subunits of this mitochondrial complex. [1] [4] This binding competitively inhibits the oxidation of succinate to fumarate in the TCA cycle and blocks electron transfer from succinate to ubiquinone in the mitochondrial electron transport chain. The resultant disruption of mitochondrial respiration ultimately leads to cellular energy failure and death in target fungal pathogens. [1] The high degree of amino acid sequence conservation in the ubiquinone binding pocket across diverse species, from fungi to humans, explains the concerning lack of species specificity observed with many SDHI fungicides. [5] [3]

Cellular Consequences and Signaling Pathways

The inhibition of Complex II by this compound triggers a cascade of cellular disturbances that extend beyond simple energy depletion. Research demonstrates that exposure to this compound induces metabolic reprogramming in human cells, characterized by accumulation of the oncometabolite succinate and a shift toward glycolytic metabolism even under normoxic conditions—a phenomenon reminiscent of the Warburg effect in cancer cells. [6] This metabolic dysregulation is frequently accompanied by oxidative stress through enhanced generation of mitochondrial superoxide radicals, which can trigger apoptotic signaling pathways. [5] [7] The diagram below illustrates the key molecular events following SDH inhibition by this compound:

Figure 1: Molecular mechanisms and cellular consequences of this compound exposure. This compound inhibits succinate dehydrogenase (SDH), disrupting both electron transport and TCA cycle function, leading to succinate accumulation, ROS generation, and ultimately cellular toxicity.

Experimental Toxicology Assessment

In Vitro Models and Methodologies

In vitro toxicology assessments of this compound have employed various human cell lines to elucidate cell-type-specific responses. Studies using Peripheral Blood Mononuclear Cells (PBMCs), HepG2 liver cells, and BJ-fibroblasts have demonstrated that short-term exposure (2 hours) to this compound at concentrations as low as 1 μM induces significant mitochondrial dysfunction across all cell types. [5] [8] The experimental workflow for these assessments typically involves exposure of cultured cells to this compound followed by multi-parameter endpoint analysis:

Figure 2: Experimental workflow for in vitro assessment of this compound toxicity. Cells are exposed to this compound followed by multi-parameter analysis using EPR spectroscopy, flow cytometry, and ATP measurement to evaluate mitochondrial function and cellular outcomes.

Electron Paramagnetic Resonance spectroscopy has emerged as a particularly valuable technique for monitoring functional parameters of mitochondrial health, including oxygen consumption rates and mitochondrial superoxide production. [5] [8] These measurements are complemented by flow cytometric analysis of apoptosis and necrosis using Annexin V/propidium iodide staining, and biochemical assessment of cellular ATP levels. The quantitative results from these in vitro studies reveal a consistent pattern of mitochondrial impairment with cell-type-specific variations in susceptibility:

Table 1: In vitro toxicity of this compound in human cell lines after 2-hour exposure

| Cell Line | OCR Inhibition | Mitochondrial Superoxide Increase | Apoptosis Induction | Key Findings |

|---|---|---|---|---|

| HepG2 (Liver cells) | 76% inhibition | 12-fold increase | Significant early apoptosis | Highest susceptibility to oxidative stress |

| PBMCs (Blood cells) | 83% inhibition | No significant change | No significant increase | Respiratory inhibition without ROS elevation |

| BJ-fibroblasts | 36% inhibition | Moderate increase (this compound only) | No significant increase | High antioxidant capacity may be protective |

Notably, despite the significant impairment of mitochondrial respiration, ATP levels remain unchanged in HepG2 cells even after 24 hours of exposure, suggesting the activation of compensatory metabolic pathways to maintain cellular energy status. [5] [8] This disconnect between respiratory capacity and energy homeostasis highlights the complexity of cellular adaptation to mitochondrial challenge and underscores the importance of multi-parameter assessment in toxicological evaluation.

In Vivo Models and Phenotypic Outcomes

Zebrafish models have proven particularly valuable for investigating the developmental and organ-specific toxicity of this compound in a whole-organism context. The experimental approach typically involves waterborne exposure of zebrafish embryos to environmentally relevant concentrations of this compound, followed by comprehensive phenotypic assessment:

Table 2: In vivo toxicity of this compound in zebrafish models

| Exposure Concentration | Exposure Duration | Key Phenotypic Outcomes | Molecular Findings |

|---|---|---|---|

| 0.1 μM | 6 hours post-fertilization to 72 hpf | Microcephaly, motor neuron axon defects | Disrupted brain and spinal cord development [9] |

| 0.1-0.2 μM | 72-144 hpf | Cardiovascular abnormalities, reduced heart rate | Impaired cardiac function and circulation [7] |

| 0.3 μM | 72 hpf | Ocular atrophy, retinal layer disruption | Apoptosis in retinal cells, ganglion cell layer anomalies [7] |

| 0.4-0.8 μM | 72 hpf | Significant mortality, hatching delay, yolk sac edema | Severe developmental toxicity [7] |

| 0.72 μM | 96 hours (adult) | Liver and kidney damage, metabolic alterations | Oxidative stress, carbohydrate/lipid metabolism disruption [3] |

The transparent nature of zebrafish embryos permits direct observation of developmental processes and real-time assessment of cardiovascular function, including heart rate, chamber formation, and circulation. [7] Studies have consistently demonstrated that this compound exposure induces concentration-dependent teratogenic effects, with particular sensitivity in developing neural and cardiovascular tissues. [9] [3] [7] The vulnerability of these systems likely reflects their high energy demands and dependence on intact mitochondrial function during critical periods of organogenesis.

Environmental Profiling and Regulatory Considerations

Residue Analysis and Degradation Dynamics

The environmental persistence of this compound represents a significant concern, with degradation rates varying substantially across different matrices. According to dissipation studies, this compound exhibits half-lives of approximately 82 days in water, 105 days in loam soil, 316 days in sandy loam, and 1235 days in silt loam under field conditions. [1] [7] This pronounced persistence in agricultural soils raises important questions about potential accumulation with repeated applications and possible impacts on soil microbial communities. Analytical methods for this compound quantification typically employ HPLC-MS/MS combined with QuEChERS pretreatment, which provides excellent sensitivity with reported limits of detection (LOD) and quantification (LOQ) of 0.0005 mg/kg and 0.001 mg/kg respectively in soil and plant matrices. [1]

Monitoring data have detected this compound residues in various environmental compartments, with maximum residue levels (MRLs) established by regulatory agencies including the European Food Safety Authority. Current MRLs for this compound range from 0.01–0.15 mg/kg in plants and 0.02–1.5 mg/kg in livestock products, with detectable residues of up to 0.005 mg/kg reported in milk and eggs from exposed animals. [7] These findings highlight the potential for food chain transfer and underscore the importance of ongoing monitoring to assess human exposure risks.

Regulatory Status and Market Position

This compound occupies a significant position within the broad SDHI fungicide market, which continues to expand rapidly with a projected compound annual growth rate of 8.6% from 2025 to 2034. [2] Among specific active ingredients, Boscalid currently dominates the SDHI market with a 31.8% share, though this compound and other newer compounds are progressively gaining market traction. [2] In terms of application patterns, foliar spraying represents the predominant delivery method (59.3% of applications), while grains and cereals constitute the primary crop category (38.9% of usage) for SDHI fungicides including this compound. [2]

From a regulatory perspective, this compound is classified as highly toxic to aquatic life, with reported 96-hour LC50 values of 0.095 mg/L for rainbow trout and 0.105 mg/L for fathead minnows. [7] This classification necessitates specific risk mitigation measures to minimize off-site movement to aquatic ecosystems. The compound is not currently classified as carcinogenic based on long-term toxicity studies, though ongoing research continues to evaluate potential chronic health effects, particularly in relation to mitochondrial dysfunction in non-target species. [7]

Conclusions and Future Directions

The accumulating evidence regarding this compound's mechanistic properties and toxicological profile highlights several areas warranting continued research attention. First, the demonstration that this compound inhibits human succinate dehydrogenase at concentrations potentially relevant to occupational exposure scenarios underscores the need for more refined risk assessment approaches that incorporate interindividual variability in mitochondrial function and susceptibility. [5] Second, the persistent nature of this compound in environmental matrices, combined with its high potency in aquatic organisms, suggests that environmental monitoring programs should be expanded to better characterize exposure pathways and potential ecological impacts. [1] [7]

From a therapeutic perspective, the ability of this compound to induce metabolic reprogramming and oxidative stress in human cell systems raises important questions about potential applications in oncology, where targeted disruption of cancer cell metabolism represents an emerging therapeutic strategy. [6] However, this potential must be balanced against the compound's observed toxicities in non-target systems, particularly during critical periods of development. Future structure-activity relationship studies may help identify modified compounds that retain therapeutic potential while minimizing off-target adverse effects.

References

- 1. Analysis of this compound Residues, Degradation Dynamics, and ... [sciencedirect.com]

- 2. SDHI Fungicide Market Growing from USD 2.8 Billion to 6.4 ... [news.market.us]

- 3. SDHI Fungicide Toxicity and Associated Adverse Outcome ... [mdpi.com]

- 4. | FRAC SDHI fungicides [frac.info]

- 5. The Short-Term Exposure to SDHI Fungicides Boscalid ... [pmc.ncbi.nlm.nih.gov]

- 6. Succinate dehydrogenase inhibitor (SDHi) fungicides ... [sciencedirect.com]

- 7. Insights into the developmental and cardiovascular toxicity ... [sciencedirect.com]

- 8. The Short-Term Exposure to SDHI Fungicides Boscalid ... [mdpi.com]

- 9. , a succinate dehydrogenase inhibitor this compound , causes... fungicide [pubmed.ncbi.nlm.nih.gov]

Bixafen: Properties and Environmental Fate

The following table summarizes the key physicochemical properties and environmental fate parameters of Bixafen, which are fundamental to understanding its monitoring and behavior.

| Property | Value / Description | Source / Context |

|---|---|---|

| Chemical Classification | SDHI (Succinate Dehydrogenase Inhibitor) Fungicide; Anilide | [1] |

| Water Solubility (at 20°C, pH 7) | 0.49 mg/L | [1] |

| Octanol-Water Partition Coefficient (Log P) | 3.3 | [1] |

| Soil Dissipation Half-Life (DT₅₀) | Ranges from 30.6 to 1235 days under field conditions | [2] |

| Potential for Accumulation | High, due to slow degradation rates in soil | [2] |

Analytical Methods for this compound Monitoring

A study focusing on paddy fields provides a detailed and validated protocol for determining this compound residues, which is adaptable for researchers.

Optimized HPLC-MS/MS Method with QuEChERS Pre-treatment [3]

- Principle: High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity.

- Sample Preparation: Uses a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

- Ionization Mode: Negative ion mode.

- Mass-to-Charge Ratio (m/z): 412.0 [3].

- Clean-up Sorbents: Multi-walled carbon nanotubes (MWCNTs) and PSA were found most effective for paddy soil and water matrices [3].

The workflow for this analytical method can be visualized as follows:

Method Performance [3] The established method was validated with the following results:

- Linearity: Excellent (R² > 0.9991).

- Accuracy: Recoveries ranged from 88.4% to 105.9% across different matrices.

- Precision: Relative standard deviations were between 1.2% and 9.2%.

- Sensitivity: Limit of Quantification (LOQ) was 10 μg/L in water and 10 μg/kg in soil, brown rice, and rice plants.

Realistic Environmental Exposure and Risk Assessment

A major multi-year monitoring program in Germany provides the most concrete data on this compound's realistic exposure in agricultural soils.

Key Findings from the German Field Monitoring Program [2]

- Study Scope: Measured this compound concentrations in soil (0-30 cm depth) at 10 representative cereal fields over multiple years (up to 8 years of use history).

- Purpose: To verify the conservatism of regulatory Predicted Environmental Concentration in soil (PECₛₒᵢₗ) models.

- Conclusion: The model assumptions, particularly using the longest observed degradation half-life, provided a conservative description of the actual measured residue data.

Ecotoxicological Risk Assessment for Earthworms [2] The monitoring data was integrated with toxicity studies for a comprehensive risk assessment:

| Assessment Tier | Study Type | Key Finding |

|---|---|---|

| Tier 1 (Laboratory) | Standard reproduction test with Eisenia fetida | Indicated a potential risk for the end-use product Skyway XPro. |

| Tier 2 (Field) | 2.5-year field study with natural earthworm populations | Showed no unacceptable long-term effects on populations, even at 3x the recommended field rate and 5.2x the max concentration from monitoring. |

| Overall Conclusion | An acceptable long-term risk of this compound-based fungicides to earthworms in cereal fields is concluded. |

Identified Data Gaps and Research Directions

- Limited Matrices: The most robust monitoring data available is for cereal field soils. Comprehensive data for other matrices like groundwater, surface water, and sediment in various agricultural systems (beyond rice paddies) is not readily available in the searched literature.

- Regional Focus: The extensive monitoring and field effect studies are from European (German) conditions. Behavior and risk may differ under other climatic and soil conditions.

- Analytical Scope: The provided analytical method is specific to paddy environments. Its application to other crop systems would require further validation.

References

Application Notes and Protocols: Assessing Developmental and Cardiovascular Toxicity of Bixafen Using Zebrafish Embryos

Introduction to the Model and Compound

The Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) is a promising and innovative method with significant potential to replace traditional mammalian models for screening teratogenic substances during preclinical development. According to EU Directive 2010/63/EU, zebrafish embryos are not classified as laboratory animals until capable of independent feeding (within the first five days post-fertilization), making ZEDTA a powerful tool for adhering to the 3R principles (Reduction, Refinement, and Replacement) [1]. The model offers practical advantages: optical transparency for continuous morphological monitoring, lower costs, faster throughput, and high fecundity.

Bixafen (BIX) is a succinate dehydrogenase inhibitor (SDHI) fungicide from the pyrazole-carboxamide class. It is an internally absorbed, broad-spectrum fungicide used to control fungal diseases in crops like wheat and corn. However, its environmental persistence is a significant concern, with half-lives of 82 days in water and up to 1235 days in silt loam. This persistence, combined with its high toxicity to aquatic life, underscores the need for thorough toxicological assessment [2] [3].

Experimental Protocol: ZEDTA for this compound

Zebrafish Husbandry and Embryo Collection

- Animal Source: Use wild-type zebrafish (e.g., Tüebingen strain) or specialized transgenic lines (e.g.,

Tg(kdrl:EGFP)for vascular endothelium orTg(myl7:eGFP)for myocardium) as required for specific endpoints [2]. - Housing Conditions: Maintain adult fish in dedicated systems (e.g., ZebTEC) with automated control. Water parameters should be kept at:

- Spawning and Collection: Place male and female zebrafish at a 1:1 ratio in breeding tanks. After a period of darkness, collect fertilized eggs. Rinse embryos three times with standard embryo medium [2].

- Embryo Selection: Perform pre-selection during the blastula phase (2–4 hours post-fertilization, hpf). Use a light microscope to select only fertilized eggs with a round chorion and no signs of coagulation. This careful selection is critical for minimizing background malformation rates [1].

Preparation of this compound Exposure Solutions

- Chemical Source: this compound (CAS NO. 581809-46-3, purity ≥98%) can be obtained from commercial suppliers (e.g., Sigma-Aldrich) [3].

- Stock Solution Preparation: Prepare a concentrated stock solution in Dimethyl Sulfoxide (DMSO). A standard stock concentration is 10 mM [3].

- Working Solution Dilution: Dilute the stock solution in standard embryo medium (e.g., ISO medium) to create the desired exposure concentrations. The final DMSO concentration should not exceed 0.5% v/v, as this concentration has been validated not to induce more malformations or mortality than blank medium [1].

- Recommended Concentration Range: Based on published studies, a tested range of 0.05 μM to 0.9 μM is appropriate. Include a vehicle control (0.5% DMSO in embryo medium) and a blank control (embryo medium only) in every experiment [2] [3].

Exposure Setup and Experimental Conditions

- Exposure Vessels: Use 24-well plates for exposure, with one embryo per well in 2 mL of solution [1].

- Temperature: Maintain a constant temperature of 26 °C in climatic chambers [1].

- Exposure Regimen: The protocol is semi-static. Renew test solutions after 48 hours of exposure to ensure stable chemical concentration and water quality. During renewal, carefully remove old medium with a Pasteur pipette without exposing embryos to air, and add fresh, pre-warmed medium [1].

- Replication: Each experimental group, including controls, should contain a minimum of 24 embryos to ensure statistical power [1].

- Randomization: Randomly assign embryos to treatment groups to eliminate selection bias.

Endpoint Assessment and Data Collection

Observations should be made at 24-hour intervals: at 24, 48, 72, and 96 hours post-fertilization (hpf) [1].

Table 1: Key Developmental and Teratogenic Endpoints for this compound Assessment

| Endpoint Category | Specific Endpoints | Method of Assessment | Typical Observation Time (hpf) |

|---|---|---|---|

| Lethality | Coagulation, Lack of Somite Formation, Non-detachment of Tail [1] | Visual inspection under microscope | 24, 48, 72, 96 |

| Development & Hatching | Hatching Rate [2] [3] | Counting hatched embryos | 48, 72 |

| General Morphology | Pericardial Edema, Yolk Sac Edema, Body Deformation [3] | Extended General Morphology Score (GMS) [1] | 72, 96 |

| Cardiovascular | Heart Rate, Cardiac Chamber Morphology (Atrium, Ventricle), Blood Flow, Vascular Integrity [2] | Visual inspection, Transgenic lines, High-speed video | 48, 72, 96 |

| Ocular | Microphthalmia, Retinal Layer Architecture [4] | Visual inspection, Histology, Gene expression | 72, 96 |

| Oxidative Stress | Malondialdehyde (MDA) Levels, Antioxidant Enzyme Activity [2] | Biochemical assays | 96 (or after exposure) |

- Assessment of Cardiovascular Function:

- Heart Rate: Record the number of heartbeats over a 15-second period at 72 hpf, expressed as beats per minute [2].

- Cardiac Morphology: Assess for abnormalities like dilated cardiac chambers and reduced stroke volume [2].

- Blood Flow: Qualitatively score blood circulation in the caudal vein as "sluggish" or "normal" based on the movement of red blood cells [2].

RNA Extraction and Gene Expression Analysis

To investigate molecular mechanisms, analyze the expression of key genes involved in development and oxidative stress.

- RNA Extraction: At the end of exposure, pool 30-50 larvae per group. Homogenize and extract total RNA using commercial kits (e.g., TRIzol reagent) [3].

- Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a Reverse Transcription Kit [3].

- Quantitative Real-Time PCR (qPCR): Perform qPCR using gene-specific primers. Calculate relative gene expression using the 2^–ΔΔCt method, normalizing to a housekeeping gene (e.g.,

β-actin) [3].

Data Analysis and Test Validation

- Test Validity Criteria: For an experiment to be considered valid, the control groups must meet the following criteria, as per OECD Guideline 236:

- Hatching rate in the control ≥80% at 96 hpf.

- Cumulative survival rate in the control ≥80% at 96 hpf [1].

- Statistical Analysis: Use GraphPad Prism or similar software. Express data as mean ± standard error of the mean (SEM). For multi-group comparisons, use one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test). A p-value of < 0.05 is considered statistically significant.

Quantitative Data and Historical Controls

This compound-Specific Toxicity Data

The tables below summarize key quantitative findings from published studies on this compound toxicity in zebrafish embryos.

Table 2: this compound-Induced Developmental Toxicity Endpoints in Zebrafish Embryos

| This compound Concentration | Survival Rate at 72 hpf | Hatching Rate at 72 hpf | Major Malformations Observed | Citation |

|---|---|---|---|---|

| 0 (Control) | ~100% | ~90% | None | [2] |

| 0.05 μM | Not Significant vs. Control | Not Significant vs. Control | None reported | [2] |

| 0.1 μM | ~96.7% | Significantly Decreased | Yolk sac edema, pericardial edema, microphthalmia | [2] [3] |

| 0.2 μM | ~96.7% | Significantly Decreased | Severe pericardial edema, yolk sac edema, microphthalmia | [2] |

| 0.3 μM | Significantly Decreased | Significantly Decreased | Severe malformations, including spinal curvature | [3] |

| 0.4 μM | Significantly Decreased | Significantly Decreased | Not specified | [2] |

| 0.8 μM | ~20% | Not reported | Lethal to most embryos | [2] |

| 0.9 μM | ~70% at 48 hpf | Significantly Decreased | Not specified | [3] |

Table 3: this compound-Induced Cardiovascular and Molecular Toxicity Endpoints at 72 hpf

| Toxicity Domain | Observed Effect | Concentrations with Significant Effect | Key Molecular Changes (Gene Expression) | Citation |

|---|---|---|---|---|

| Cardiovascular Toxicity | Dilated atrium & ventricle, reduced heart rate, sluggish blood flow | 0.2 μM and above | Downregulation of myl7, vmhc, nkx2.5, tbx5 |

[2] [5] |

| Ocular Toxicity | Extreme microphthalmia, increased retinal apoptosis, disrupted retinal layers | 0.1 μM and 0.3 μM | Downregulation of rho, opn1sw1; Upregulation of ath5 |

[4] [6] |

| Oxidative Stress | Increased MDA levels, altered antioxidant enzyme activity (SOD, CAT) | 0.3 μM and above | Not specifically reported | [2] |

Historical Control Data

When interpreting results from a ZEDTA with this compound, it is crucial to compare findings against background historical control data. The following data, generated from 26 valid control experiments, establishes the expected baseline for spontaneous abnormalities under optimal conditions [1]:

- Overall Mortality:

3.5%after 96 hours of exposure. - Overall Malformation Incidence:

7.6%in all surviving larvae. - Frequency of Specific Malformations:

- Yolk sac deformation:

4.0% - Tail malformations:

2.8% - Heart malformations:

2.6% - Head malformations:

1.6%

- Yolk sac deformation:

Mechanistic Insights and Pathway Diagrams

This compound exposure disrupts normal embryonic development through specific toxicological pathways, particularly affecting cardiovascular and ocular systems.

Cardiovascular Toxicity Pathway

This compound's primary mode of action is the inhibition of succinate dehydrogenase (SDH or Complex II), a key component in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. In zebrafish embryos, this disruption has a pronounced effect on the developing heart.

Diagram 1: this compound-induced cardiovascular toxicity pathway.

Retinal Developmental Toxicity Pathway

This compound also specifically targets the developing retina, leading to structural deformities and visual impairment.

Diagram 2: this compound-induced retinal developmental toxicity pathway.

Conclusion

The ZEDTA provides a robust, ethical, and scientifically valid platform for assessing the developmental toxicity of this compound. The optimized protocol detailed herein ensures reliable and reproducible results. Key findings indicate that this compound induces significant developmental, cardiovascular, and ocular toxicity in zebrafish embryos at concentrations as low as 0.1 μM, effects that are mediated through the disruption of mitochondrial function, induction of oxidative stress, and alteration of key developmental genes. Researchers should pay particular attention to pericardial and yolk sac edema, heart rate reduction, and microphthalmia as critical endpoints. The provided historical control data and mechanistic pathways offer essential context for interpreting experimental results and support the use of ZEDTA in the environmental risk assessment of this compound and related SDHI fungicides.

References

- 1. Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) ... [mdpi.com]

- 2. Insights into the developmental and cardiovascular toxicity ... [sciencedirect.com]

- 3. This compound exposure induces developmental toxicity in ... [sciencedirect.com]

- 4. Effects of embryonic exposure to this compound on zebrafish ... [sciencedirect.com]

- 5. Insights into the developmental and cardiovascular toxicity ... [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of embryonic exposure to this compound on zebrafish ... [db.cngb.org]

Application Note: Measuring Bixafen-Induced Oxidative Stress in Aquatic Organisms

Introduction

Bixafen is a succinate dehydrogenase inhibitor (SDHI) fungicide with expanding agricultural use due to its broad-spectrum efficacy against fungal pathogens in crops like wheat and corn [1]. However, this compound demonstrates significant environmental persistence, with half-lives ranging from 82 days in water to 1235 days in silt loam soils, raising substantial concerns about its potential impacts on aquatic ecosystems [1]. Recent studies have confirmed that this compound induces developmental and cardiovascular toxicity in zebrafish embryos and larvae through oxidative stress mechanisms [2] [1]. This application note provides detailed methodologies for quantifying this compound-induced oxidative stress in aquatic organisms, particularly zebrafish models, to support environmental toxicology research and ecological risk assessment.

Key Oxidative Stress Findings for this compound

The table below summarizes primary oxidative stress effects observed in zebrafish following this compound exposure:

Table 1: this compound-Induced Oxidative Stress Effects in Zebrafish

| Affected System | Exposure Concentration | Observed Effects | Key Biomarkers Altered |

|---|---|---|---|

| Overall Development | 0.2-0.8 μM | Increased mortality, hatching delays, physical deformations [1] | General morphological assessment |

| Cardiovascular System | 0.2 μM | Pericardial edema, reduced heart rate, sluggish blood circulation [2] [1] | Cardiac morphology, heart rate, blood flow |

| Gene Expression | 0.2 μM | Altered expression of cardiovascular development genes (myl7, vmhc, nkx2.5, tbx5, flt1) [2] [1] | qRT-PCR analysis |

| Comparative SDHI Toxicity | 0.2 μg/mL (PYD) | Cardiovascular abnormalities, oxidative stress, apoptosis [3] | ROS levels, apoptosis markers |

Experimental Protocols

Zebrafish Husbandry and this compound Exposure

- Animal Source: Obtain wild-type AB strain zebrafish or transgenic lines (e.g., Tg(myl7:eGFP) for cardiac visualization) from accredited resources like the China Zebrafish Resource Center [1] [3].

- Housing Conditions: Maintain adults at 28 ± 0.5°C under a 14/10-hour light/dark cycle. Feed freshly hatched Artemia salina twice daily [1] [4].

- Embryo Collection: Set up breeding tanks with male-to-female ratio of 1:1, separated by a divider. Remove dividers the next morning and collect fertilized eggs within 2 hours post-fertilization (hpf) [1].

- This compound Exposure Setup:

- Prepare this compound stock solution in appropriate solvent (e.g., DMSO), ensuring final solvent concentration ≤0.1% [1].

- Establish concentration gradient (e.g., 0.05, 0.1, 0.2, 0.4, 0.8 μM) based on preliminary range-finding tests [1].

- Expose embryos from 6-72 hpf, renewing exposure solutions daily to maintain consistent concentration.

- Include solvent control (0.1% DMSO) and blank control (embryo medium only) groups.

Oxidative Stress Biomarker Assessments

Table 2: Key Oxidative Stress Biomarkers and Detection Methods

| Biomarker Category | Specific Marker | Detection Method | Technical Notes |

|---|---|---|---|

| ROS Production | Intracellular ROS levels | DCFH-DA fluorescent probe [4] | Incubate 30 min in dark, quantify fluorescence intensity in target tissues |

| Lipid Peroxidation | Malondialdehyde (MDA) levels | Thiobarbituric acid reactive substances (TBARS) assay [5] | Measure absorbance at 532 nm, express as nmol MDA/mg protein |

| Antioxidant Enzymes | SOD, CAT, GST activities | Spectrophotometric assays [6] [5] | Follow established protocols for fish tissue homogenates |

| Oxidative DNA Damage | 8-OHdG, 8-oxodG | ELISA or HPLC-ECD [5] | Use specific commercial kits validated for fish models |

| Gene Expression | nkx2.5, tbx5, flt1 | qRT-PCR [2] [1] | Normalize to reference genes (actb2), use 2^−ΔΔCt method |

Detailed Protocol: ROS Detection Using DCFH-DA Probe

- At 72 hpf, anesthetize zebrafish larvae with 0.02% tricaine [4].

- Incubate larvae in 10 μM DCFH-DA solution in PBS for 30 minutes at 28.5°C in the dark [4].

- Rinse larvae three times with fresh PBS to remove excess probe.

- Capture fluorescence images using a fluorescence stereomicroscope with standardized exposure settings across all samples.

- Quantify fluorescence intensity in regions of interest (e.g., heart region, liver) using ImageJ software (version 1.53t or higher) [4].

Detailed Protocol: Antioxidant Enzyme Activity assays

- Sample Preparation: Homogenize pooled larval samples (n=10-15) in ice-cold phosphate buffer (pH 7.4). Centrifuge at 12,000 × g for 15 minutes at 4°C. Collect supernatant for enzyme assays [6] [5].

- Superoxide Dismutase (SOD) Activity: Use nitroblue tetrazolium (NBT) reduction inhibition method. Measure absorbance at 560 nm. One unit of SOD activity defined as amount inhibiting NBT reduction by 50% [5].

- Catalase (CAT) Activity: Monitor H₂O₂ decomposition at 240 nm for 2 minutes. Express activity as μmol H₂O₂ consumed/min/mg protein [5].

- Glutathione S-Transferase (GST) Activity: Use 1-chloro-2,4-dinitrobenzene (CDNB) as substrate. Measure absorbance increase at 340 nm for 3 minutes. Calculate activity as nmol CDNB conjugate formed/min/mg protein [5].

Molecular Analysis of Gene Expression

RNA Extraction and qRT-PCR Protocol

- Total RNA Extraction: Homogenize 30-50 mg larval tissue in TRIzol reagent. Follow standard phenol-chloroform extraction procedure [4].

- cDNA Synthesis: Use 1 μg total RNA with reverse transcription kit following manufacturer's instructions [4].

- qRT-PCR Reaction Setup:

- Prepare reaction mix: 10 μL SYBR Green Pro Taq HS Premix, 0.4 μL each forward and reverse primer (10 μM), 2 μL cDNA template, 7.2 μL nuclease-free water [4].

- Use following primer sequences for key cardiovascular genes:

- myl7: Forward 5'-GACAGCAGCTCCCTCAACTC-3', Reverse 5'-CTCCGCTTGTGATCTCCTTG-3'

- nkx2.5: Forward 5'-CAGAGCGCCAACAACCTA-3', Reverse 5'-GCTCCAGCACTTCCTCAC-3' [1]

- Run on real-time PCR system with cycling conditions: 95°C for 30 sec, followed by 40 cycles of 95°C for 5 sec and 60°C for 30 sec [4].

- Data Analysis: Calculate relative gene expression using the 2−ΔΔCt method with actb2 as reference gene [4].

Oxidative Stress Pathway and Experimental Workflow

The following diagrams illustrate the molecular pathway of this compound-induced oxidative stress and the experimental workflow for its detection.

Data Interpretation and Troubleshooting

- Dose-Response Considerations: this compound exhibits concentration-dependent effects, with 0.2 μM representing a critical threshold for significant cardiovascular abnormalities without substantially reduced survival [1]. Higher concentrations (0.4-0.8 μM) cause markedly increased mortality and should be used cautiously [1].

- Temporal Considerations: Oxidative stress responses typically manifest within 24-48 hours of exposure, with peak effects observable at 72 hpf [1].

- Technical Considerations:

- Ensure consistent larval staging across treatment groups.

- Include positive controls (e.g., H₂O₂ treatment) for oxidative stress assays.

- Normalize protein content for enzymatic assays using Bradford or BCA method.

- For gene expression studies, validate reference gene stability under experimental conditions.

Conclusion

This compound induces significant oxidative stress in aquatic organisms, particularly zebrafish embryos and larvae, at environmentally relevant concentrations. The protocols outlined herein provide comprehensive methodologies for detecting and quantifying this compound-induced oxidative stress through biochemical, molecular, and morphological endpoints. These application notes should facilitate standardized assessment of SDHI fungicide toxicity and support ecological risk assessment for this important pesticide class.

References

- 1. Insights into the developmental and cardiovascular toxicity ... [sciencedirect.com]

- 2. Insights into the developmental and cardiovascular toxicity of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. Exposure to chiral pydiflumetofen induces cardiovascular ... [sciencedirect.com]

- 4. ROS-Mediated Unfolded Protein Response Activation Drives ... [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative Stress and Neurotoxicity Biomarkers in Fish ... [mdpi.com]

- 6. Azoxystrobin-Induced Physiological and Biochemical ... [mdpi.com]

Comprehensive Laboratory Protocol: Earthworm Reproduction Toxicity Testing for the Fungicide Bixafen

Introduction to Bixafen and Its Environmental Relevance

This compound is a succinate dehydrogenase inhibitor (SDHI) fungicide widely used in cereal crops for controlling key stem and leaf diseases such as Septoria leaf blotch, eyespot, and glume blotch. As a systemic fungicide with broad-spectrum activity, this compound belongs to the chemical class of pyrazolecarboximide fungicides and operates specifically as a mitochondrial respiration inhibitor in target fungi by blocking the succinate dehydrogenase enzyme (SDH) in complex II of the electron transport chain. [1] With its high persistence in soil environments—demonstrated by half-lives ranging from 105 days in loam to over 1235 days in silt loam—this compound has the potential for accumulation in agricultural soils, raising important questions about its long-term effects on soil-dwelling organisms like earthworms that play crucial roles in soil ecosystem functioning. [2] [3]